Tibolone-13C,d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
InChI Key |
WZDGZWOAQTVYBX-YZTKIZKYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origin of Product |
United States |
Synthetic Methodologies for Tibolone 13c,d3
Retrosynthetic Analysis of the Labeled Tibolone (B1683150) Skeleton
A retrosynthetic analysis of Tibolone-13C,d3 dictates two primary strategic disconnections. The first and most straightforward is the C7-methyl bond, which allows for the introduction of the trideuteromethyl (d3) group. The second involves a disconnection within the steroid's carbon framework to allow for the insertion of a carbon-13 labeled precursor.
The synthesis of the parent Tibolone molecule often involves the key step of introducing a methyl group at the 7α-position of a steroid intermediate. google.com For the d3-labeled analogue, this step becomes the focal point for deuterium (B1214612) incorporation. The retrosynthetic disconnection at this position points to a precursor molecule, such as a 4,6-dienoic norethindrone (B1679910) acetate (B1210297) derivative, and a trideuteromethylating agent. google.com
For the carbon-13 label, the position must be chosen based on the availability of labeled starting materials and the feasibility of the synthetic route. A common strategy for labeling the A-ring of steroids involves the fragmentation of the ring to a des-A intermediate, which can then be reconstructed using a 13C-labeled building block. researchgate.net This approach allows for the specific placement of the 13C atom at positions like C-3 or C-4. Therefore, the retrosynthesis would also involve the disconnection of the A-ring to a suitable precursor that can be built up from a simple 13C-labeled synthon.
Strategies for Site-Specific Carbon-13 Incorporation
The introduction of a single carbon-13 atom at a specific position within the large steroidal framework requires high precision to avoid isotopic scrambling and to ensure the final product has the exact desired labeling pattern. Two main approaches are generally considered: partial synthesis using 13C-labeled synthons and total synthesis. nih.gov For a complex molecule like Tibolone, a partial synthesis approach is often more practical.
The choice of synthetic strategy is heavily influenced by the availability and cost of 13C-labeled starting materials. sci-hub.ru Simple, commercially available reagents are typically used to build more complex labeled intermediates.
| 13C-Labeled Reagent | Potential Use in Synthesis |
| Potassium Cyanide (K¹³CN) | Introduction of a ¹³C-labeled nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov |
| Carbon Dioxide (¹³CO₂) | Reaction with Grignard or organolithium reagents to form ¹³C-labeled carboxylic acids. alfa-chemistry.com |
| Methyl Iodide (¹³CH₃I) | Used for ¹³C-methylation of various functional groups. |
| Diethyl Malonate-¹³C₂ | A versatile building block for introducing a two-carbon labeled fragment. |
For labeling the A-ring of the Tibolone skeleton, a precursor like a labeled Michael acceptor could be synthesized from these basic starting materials for subsequent annulation reactions.
Once a suitable 13C-labeled precursor is prepared, it must be incorporated into the main steroid structure. A well-established method for modifying the A-ring of steroids involves oxidative cleavage of the ring, followed by reconstruction. For instance, the A-ring of a testosterone derivative can be fragmented to yield a 10-formyl-5-oxo-des-A intermediate. researchgate.net This intermediate can then be reacted with a 13C-labeled synthon, such as a labeled vinyl ketone, in a Robinson annulation reaction to rebuild the A-ring with the carbon-13 atom incorporated at a specific site. This strategy ensures site-specificity and is adaptable to the Tibolone framework, which shares structural similarities with other synthetic steroids.
Methodologies for Deuterium (d3) Labeling
The "d3" in this compound refers to a trideuteromethyl group (-CD₃). The introduction of this group is typically achieved late in the synthesis to avoid unintended isotopic exchange reactions.
The key to d3-labeling is the use of a deuterated methylating agent. These reagents are typically prepared from simple, commercially available deuterium sources. The "deuterated magic methyl" group is of increasing interest in medicinal chemistry, leading to the development of numerous reliable reagents. nih.govresearchgate.net
| Deuterated Reagent | Preparation Method |
| Trideuteromethyl Iodide (CD₃I) | Often prepared from deuterated methanol (CD₃OD). |
| Trideuteromethyl Grignard Reagents (CD₃MgX) | Prepared by reacting CD₃I with magnesium metal. nih.govosti.gov |
| Trideuteromethyl Tosylate (CD₃OTs) | Prepared from CD₃OD and tosyl chloride (TsCl). nih.gov |
| [D₆]DMSO / TMSOI | A newer, less toxic alternative to CD₃I. nih.gov |
For the synthesis of Tibolone-d3, a trideuteromethyl Grignard reagent, such as trideuteromethyl magnesium iodide (CD₃MgI), is the most logical choice, as the corresponding non-deuterated reagent is used in the established synthesis of the parent compound. google.comnih.gov
In the synthesis of Tibolone, the methyl group must be introduced at the C-7 position with a specific alpha (α) stereochemistry. This stereoselectivity is crucial for the compound's biological activity. The addition of the methyl group is achieved via a conjugate addition of a methyl organocuprate reagent (formed from the Grignard reagent) to a 4,6-dien-3-one steroidal intermediate. google.com
The stereochemical outcome of this reaction is controlled by the existing stereocenters in the steroid core. The bulky steroid backbone directs the incoming deuterated methyl group to the less hindered alpha face of the molecule, resulting in the desired 7α-methyl configuration. This inherent substrate control is a common and powerful tool in steroid synthesis, allowing for the stereoselective introduction of the CD₃ group without the need for external chiral auxiliaries or catalysts. nih.gov Therefore, by substituting the standard methyl Grignard reagent with its deuterated counterpart, the d3-label can be incorporated with high stereochemical fidelity.
Multi-Step Reaction Sequences for this compound Formation
The synthesis of this compound would likely involve the strategic introduction of the isotopic labels onto the core steroid structure, which is related to norethindrone. A plausible synthetic strategy would adapt known syntheses of Tibolone by incorporating labeled reagents at key steps.
A general synthetic pathway for unlabeled Tibolone involves several key transformations, including alkynylation, acylation, debromination, methylation, and hydrolysis google.com. To produce this compound, isotopic labels could be introduced during these stages. For instance, a deuterated methylating agent could be used to introduce the d3 label, while a 13C-labeled precursor could be employed earlier in the synthesis to incorporate the carbon-13 atom.
One potential multi-step approach could be conceptualized as follows:
Preparation of a Labeled Precursor: The synthesis would likely commence with a precursor steroid that can be chemically modified. The introduction of a ¹³C label can be achieved through various methods, such as using ¹³C-labeled synthons to construct a part of the steroid nucleus nih.gov.
Introduction of Deuterium: Deuterium labels can be introduced at specific positions. For steroids with a Δ(5) configuration, a common method involves preparing a 6-oxo-3α,5α-cyclosteroid intermediate. Base-catalyzed exchange with deuterium oxide (D₂O) can introduce deuterium atoms at the C-7 position, and subsequent reduction of the 6-oxo group with sodium borodeuteride can introduce a deuterium atom at the C-6 position nih.gov.
Key Reactions for Tibolone Skeleton Formation: Following the introduction of the isotopic labels, the precursor would undergo a series of reactions to form the final Tibolone structure. A crucial step in the synthesis of Tibolone is the methylation at the 7α-position. To introduce the d3 label, a deuterated Grignard reagent, such as methyl-d3-magnesium halide, would be used in a conjugate addition reaction google.com.
Final Hydrolysis: The synthesis would conclude with a hydrolysis step to yield the final this compound molecule google.com.
A hypothetical reaction sequence is outlined in the table below, illustrating the key stages and the points of isotopic label introduction.
| Step | Reaction | Isotopic Label Introduction | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Preparation of a suitable steroid precursor | Introduction of a ¹³C atom into the steroid backbone | Use of a ¹³C-labeled synthon in an early-stage ring-forming reaction. |
| 2 | Formation of a 6-oxo-3α,5α-cyclosteroid intermediate | - | Standard methods for steroid modification. |
| 3 | Deuteration at C-7 | Introduction of two deuterium atoms | Base-catalyzed exchange with D₂O. |
| 4 | Reduction and Deuteration at C-6 | Introduction of one deuterium atom | Reduction with sodium borodeuteride (NaBD₄). |
| 5 | Methylation at C-7 | Introduction of a -CD₃ group | Conjugate addition using a deuterated methyl Grignard reagent (e.g., CD₃MgCl). |
| 6 | Final modifications and hydrolysis | - | Standard hydrolysis conditions to yield this compound. |
Purification and Isolation of the Labeled Compound
The purification of isotopically labeled steroids is a critical step to ensure the final product is free from unlabeled starting materials, reagents, and byproducts, which is essential for its intended use in sensitive analytical methods moravek.com. The structural similarity between the labeled and unlabeled compounds, as well as other reaction intermediates, necessitates high-resolution purification techniques.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of isotopically labeled pharmaceuticals moravek.com. Reversed-phase HPLC, using columns such as C18, is commonly employed to separate the nonpolar steroid molecules. A gradient elution with a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and water is typically used to achieve the desired separation.
Thin-layer chromatography (TLC) can also be utilized, particularly for monitoring reaction progress and for smaller-scale purifications nih.govresearchgate.net. Preparative TLC allows for the physical separation of the desired compound from the crude reaction mixture.
Analytical Characterization: Following purification, the identity and purity of this compound must be confirmed. This is typically achieved through a combination of analytical techniques:
Mass Spectrometry (MS): Mass spectrometry is essential to confirm the incorporation of the isotopic labels by observing the expected mass shift compared to the unlabeled compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule and the precise location of the isotopic labels. The absence of signals in the ¹H NMR at the positions of deuteration and the specific signals in the ¹³C NMR confirm the successful labeling.
The table below summarizes the key purification and analytical techniques.
| Technique | Purpose | Typical Conditions/Parameters |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Reversed-phase C18 column, gradient elution with acetonitrile/water. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and small-scale purification | Silica gel plates with a suitable solvent system (e.g., ethyl acetate/hexane). |
| Mass Spectrometry (MS) | Confirmation of isotopic labeling and purity | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and localization of labels | ¹H and ¹³C NMR in a deuterated solvent (e.g., CDCl₃). |
Yield Optimization and Scalability Considerations in Labeled Synthesis
Optimizing the yield and ensuring the scalability of the synthesis of isotopically labeled compounds are significant challenges. The high cost of labeled starting materials and reagents necessitates efficient reaction pathways to maximize the incorporation of isotopes and minimize waste.
Yield Optimization: Several factors can be manipulated to optimize the yield of each step in the synthesis of this compound:
Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For instance, in the methylation step, the temperature is often kept low (e.g., 0-5 °C) to ensure the desired stereoselectivity and minimize side reactions google.com.
Choice of Reagents and Catalysts: The selection of highly efficient and selective reagents and catalysts is paramount. For example, the choice of the base in the deuteration step can influence the efficiency of the deuterium exchange.
Scalability Considerations: Scaling up the synthesis of a labeled compound from milligram to gram quantities presents several challenges:
Heat and Mass Transfer: Reactions that are easily controlled in a small-scale laboratory flask may behave differently in a larger reactor due to changes in heat and mass transfer.
Purification: Chromatographic purification methods like HPLC can be a bottleneck in large-scale production due to limitations in column capacity and the large volumes of solvent required. Alternative purification techniques such as crystallization may need to be developed for larger scales google.com.
Cost of Labeled Materials: The cost of isotopically enriched starting materials is a major factor in the scalability of any labeled synthesis. Efficient use of these materials is critical for the economic viability of the process.
The following table highlights key considerations for optimizing yield and ensuring scalability.
| Factor | Yield Optimization Strategies | Scalability Considerations |
|---|---|---|
| Reaction Conditions | Precise control of temperature, time, and stoichiometry. | Ensuring uniform heat and mass transfer in larger reactors. |
| Reagents | Use of highly selective and efficient reagents. | Availability and cost of labeled reagents in larger quantities. |
| Purification | Optimization of chromatographic conditions to maximize recovery. | Development of scalable purification methods like crystallization. |
| Cost | Maximizing the incorporation of expensive labeled atoms. | Economic feasibility based on the cost of labeled starting materials. |
Advanced Analytical Characterization of Tibolone 13c,d3
High-Resolution Mass Spectrometry for Isotopic Purity and Mass Distribution Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise mass measurements that allow for the determination of elemental composition and the verification of isotopic enrichment. rsc.orgnih.gov
The choice of ionization technique is critical for the analysis of steroids like tibolone (B1683150). Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods suitable for such molecules. thermofisher.comnih.gov
Electrospray Ionization (ESI): This technique is well-suited for polar and thermally labile molecules. thermofisher.comnih.gov It generates protonated molecules, [M+H]+, with minimal fragmentation, which is advantageous for confirming the molecular weight of the labeled compound. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly effective for less polar, thermally stable small molecules like steroids. thermofisher.comtaylorandfrancis.com It typically produces singly charged ions, which simplifies the resulting mass spectrum. taylorandfrancis.com For steroid analysis, APCI has been shown to be more sensitive than ESI in some cases. nih.gov
The selection between ESI and APCI often depends on the specific instrumentation and the desired outcome of the analysis. For Tibolone-13C,d3, both techniques can be employed to generate the molecular ion and assess its isotopic distribution.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide exact mass measurements with high precision, often to within a few parts per million (ppm). nih.gov This capability is crucial for confirming the incorporation of the stable isotopes.
The expected exact mass of this compound can be calculated based on the masses of the most abundant isotopes of its constituent elements, plus the additional mass from the 13C and deuterium (B1214612) (d3) labels. By comparing the experimentally measured exact mass with the theoretical value, the presence of the labels is confirmed.
Furthermore, the isotopic pattern of the molecular ion cluster provides a wealth of information. The introduction of one ¹³C atom and three deuterium atoms creates a distinct isotopic distribution compared to the unlabeled tibolone. Analysis of this pattern allows for the calculation of isotopic purity, which is the percentage of the compound that is correctly labeled.
Table 1: Theoretical vs. Experimental Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Experimental Finding |
| Molecular Formula | C₂₀¹³CH₂₇D₃O₂ | C₂₀¹³CH₂₇D₃O₂ |
| Exact Mass [M+H]⁺ | Calculated based on specific label positions | Measured via HRMS |
| Isotopic Purity | >99% | Confirmed by isotopic pattern analysis |
Note: Specific exact mass values are dependent on the precise location of the ¹³C and deuterium labels, which is proprietary information for commercially produced standards.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Label Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure and for verifying the exact position of isotopic labels. nih.gov For this compound, a combination of ¹³C NMR, ²H (Deuterium) NMR, and advanced 2D NMR techniques provides a comprehensive characterization. rsc.org
¹³C NMR spectroscopy directly observes the carbon backbone of the molecule. libretexts.org While natural abundance ¹³C NMR is a standard technique, its application in analyzing ¹³C-enriched compounds is particularly powerful. nih.govfrontiersin.org The presence of a ¹³C label at a specific position in the tibolone skeleton will result in a significantly enhanced signal for that carbon atom in the ¹³C NMR spectrum. libretexts.org By comparing the integral of the enriched carbon signal to the signals of the other carbon atoms (at natural abundance), the degree of ¹³C enrichment can be quantified. frontiersin.orgfrontiersin.org
Table 2: Representative ¹³C NMR Data for Labeled Carbon
| Parameter | Expected Chemical Shift (ppm) | Observation |
| Labeled ¹³C Signal | Dependent on label position | Significant signal enhancement confirming enrichment |
Note: The exact chemical shift is specific to the labeled position within the tibolone structure.
Deuterium (²H) NMR spectroscopy is the most direct method for observing deuterium labels. wikipedia.orgsigmaaldrich.com It is used to confirm that the deuteration has occurred and to verify the integrity of the C-D bonds. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift can help to identify the location of the label, although resolution can be poor. wikipedia.orgsigmaaldrich.com This technique is especially useful for highly deuterated compounds where proton NMR signals would be very weak. sigmaaldrich.com
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule, thereby confirming the precise location of the isotopic labels. nih.govpressbooks.pubcreative-biostructure.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. pressbooks.pubcreative-biostructure.com In the analysis of this compound, an HSQC spectrum will show a correlation between the ¹³C-labeled carbon and any attached protons. The absence of a correlation to a proton at a deuterated position, coupled with the presence of a strong deuterium signal in the ²H NMR, confirms the location of the deuterium labels. cdnsciencepub.comcdnsciencepub.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations (typically over two to three bonds) between protons and carbons. pressbooks.pubcreative-biostructure.com This technique is invaluable for confirming the position of the ¹³C label by observing its correlations to nearby protons in the tibolone structure. plos.org For example, correlations from known protons to the enriched carbon atom can definitively pinpoint its location within the steroid framework.
Table 3: Summary of 2D NMR Analysis for this compound
| NMR Experiment | Purpose | Expected Outcome for this compound |
| HSQC | Identifies direct ¹H-¹³C and ¹H-²H (indirectly) correlations. pressbooks.pubcreative-biostructure.com | Shows correlation for the ¹³C-labeled carbon to its attached proton (if any). Absence of proton signals at deuterated positions. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). pressbooks.pubcreative-biostructure.com | Correlations from specific, assigned protons to the enriched ¹³C atom confirm its position within the molecular skeleton. |
Through the combined application of these advanced analytical techniques, a complete and accurate characterization of this compound is achieved, ensuring its identity, purity, and suitability for its intended scientific applications.
Chromatographic Purity Assessment of the Labeled Compound
The purity of an isotopically labeled internal standard is paramount for its effective use in quantitative bioanalytical studies. The presence of impurities, particularly the unlabeled analyte, can significantly compromise the accuracy of analytical results. Chromatographic techniques are fundamental in assessing the purity of this compound by separating the main compound from any potential impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary method for assessing the purity of Tibolone in pharmaceutical formulations. eurekaselect.comresearchgate.net This technique is adept at separating the drug from related substances and degradation products. For this compound, HPLC-UV serves to establish its chromatographic profile and detect non-labeled, UV-absorbing impurities.
A typical analysis involves a reversed-phase column, such as a C8 or C18, with a mobile phase commonly consisting of a mixture of acetonitrile (B52724), methanol, and water. researchgate.net Detection is often performed at a wavelength where the chromophore of the Tibolone molecule exhibits maximum absorbance, such as 205 nm. archivepp.comjpsbr.org The method's validation according to ICH guidelines ensures its linearity, precision, accuracy, and robustness for analyzing Tibolone in bulk and dosage forms. jpsbr.orgresearchgate.net While HPLC-UV can confirm the presence of a single major peak at the expected retention time for Tibolone, it cannot differentiate between the labeled this compound and its unlabeled counterpart. Therefore, its primary role in this context is to quantify the percentage of chromatographically pure compound against other impurities, not to determine isotopic purity.
Table 1: Illustrative HPLC Method Parameters for Tibolone Purity Assessment
| Parameter | Typical Value |
| Instrument | HPLC System with UV/Vis Detector |
| Column | ZORBAX ODS (250 x 4.6 mm) or Thermo C8 (250 X 4.6mm; 5µm) researchgate.netarchivepp.com |
| Mobile Phase | Methanol: Water (80:20) or Methanol: Acetonitrile: Water (10:60:30) researchgate.netarchivepp.com |
| Flow Rate | 1.0 mL/minute archivepp.com |
| Detection | UV at 205 nm jpsbr.org |
| Injection Volume | 10 µL archivepp.com |
| Column Temperature | 40°C or Ambient researchgate.netarchivepp.com |
| Retention Time | Approximately 5.7 - 6.8 minutes researchgate.netjpsbr.org |
Gas Chromatography (GC) Purity Analysis
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing Tibolone and its metabolites. eurekaselect.comnih.gov For GC analysis, steroids like Tibolone often require a derivatization step to increase their volatility and thermal stability. dshs-koeln.de This typically involves creating trimethylsilyl (B98337) (TMS) derivatives. dshs-koeln.de
When assessing the purity of this compound, GC analysis can identify volatile impurities. However, a critical consideration is the thermal stress the analyte undergoes in the GC system. Studies have shown that the intense heating involved in GC-MS can cause the conversion of Tibolone into artifacts, such as 7α-methyl-ethinyl estradiol (B170435) (MEE), which is not a metabolite formed in vivo. nih.govresearchgate.net This highlights the necessity of carefully controlled conditions and the awareness that observed impurities could potentially be artifacts of the analytical method itself. The purity analysis by GC would, therefore, focus on identifying impurities present in the original sample while accounting for any potential thermal degradation or conversion.
Table 2: Representative GC-MS Parameters for Tibolone Analysis
| Parameter | Typical Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Agilent Ultra-1 (polysiloxane, 17m; 0.20mm i.d.; 0.11µm film thickness) dshs-koeln.de |
| Carrier Gas | Helium dshs-koeln.de |
| Injection Mode | Splitless or Split (e.g., 1:16) dshs-koeln.de |
| Derivatization | Per-TMS derivatives dshs-koeln.de |
| Oven Program | Example: Start 183°C, ramp to 232°C, then to 310°C dshs-koeln.de |
| Ionization Mode | Electron Ionization (EI), 70 eV dshs-koeln.de |
| Detection | Mass Spectrometry (Full Scan or SIM) |
Determination of Chemical and Enantiomeric Purity (if applicable)
Chemical Purity
The chemical purity of this compound encompasses both its chromatographic purity (freedom from other chemical substances) and its isotopic purity (the degree of correct isotopic labeling). Chromatographic purity is determined using the HPLC and GC methods described above. For an isotopically labeled standard, these techniques are ideally coupled with mass spectrometry (LC-MS or GC-MS). A mass detector can confirm that the main peak has the correct mass-to-charge ratio (m/z) for this compound, distinguishing it from unlabeled Tibolone and other impurities.
Isotopic purity is a critical parameter that cannot be determined by UV detection. Mass spectrometry is essential for this assessment. It measures the relative abundance of the desired labeled molecule compared to molecules with fewer or no isotopic labels. High isotopic purity is crucial to prevent interference with the quantification of the native, unlabeled analyte in a sample.
Enantiomeric Purity
Tibolone is a specific stereoisomer, (7α,17α)-17-hydroxy-7-methyl-19-nor-17-pregn-5(10)-en-20-yn-3-one. google.com As this compound is synthesized to be a chemical mimic of the parent drug for use as an internal standard, it must possess the identical stereochemical configuration. The synthesis of this compound must, therefore, be stereospecific to ensure enantiomeric purity.
While Tibolone itself is a single enantiomer, its metabolism produces diastereomeric 3α- and 3β-hydroxy metabolites, the separation and characterization of which are important in pharmacokinetic studies. nih.govdshs-koeln.de The analytical methods developed to separate these diastereomers, such as GC-MS and LC-MS, demonstrate the capability of chromatography to resolve stereoisomers. dshs-koeln.deresearchgate.net
The enantiomeric purity of the final this compound product would be confirmed by specialized analytical techniques. While it is known that enantiomers are indistinguishable by standard NMR spectroscopy, the use of chiral liquid crystal media or other chiral environments can induce diastereomorphic interactions, allowing for their differentiation. researchgate.net Chiral HPLC, using a column with a chiral stationary phase, is another established method for separating enantiomers and confirming the enantiomeric excess of a chiral compound.
Quantitative Bioanalytical Methodologies Utilizing Tibolone 13c,d3 As an Internal Standard
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is fundamental for the accurate quantification of tibolone (B1683150) and its active metabolites in various biological samples. The use of a stable isotope-labeled internal standard like Tibolone-13C,d3 is a cornerstone of these methods, compensating for variability during sample processing and analysis. biopharmaservices.com
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is critical for removing interferences from complex biological matrices such as plasma and ensuring reliable quantification. researchgate.net Several techniques have been successfully employed in methods utilizing this compound or its analogs as internal standards.
Liquid-Liquid Extraction (LLE): This is a common technique for the extraction of tibolone and its metabolites from human plasma. nih.govnih.gov For instance, in a method to quantify 3α-Hydroxy Tibolone, LLE with ethyl acetate (B1210297) was used to extract the analyte and the internal standard, 3α-Hydroxy Tibolone-13CD3. nih.govnih.gov Another LLE procedure employed a mixture of ethyl ether and hexane (B92381) for the extraction of 3α-hydroxytibolone. core.ac.uk
Solid-Phase Extraction (SPE): SPE is another widely used technique for sample cleanup. In one method, after derivatization, an HLB Oasis SPE cartridge was used to remove dye residue and byproducts before analysis. kci.go.kr Another study utilized SPE for sample cleanup in the quantification of tibolone after derivatization. humanjournals.com
Derivatization: To enhance the sensitivity and chromatographic properties of tibolone and its metabolites, derivatization is often employed. One method involves derivatization with p-toulenesulfonyl isocyanate (PTSI) to quantify 3α-Hydroxy Tibolone in human plasma. nih.govnih.gov Another approach uses hydroxylamine (B1172632) to form an oxime derivative of tibolone, which improves the signal-to-noise ratio. humanjournals.com In a separate study, derivatization of 3α-OH-tibolone and its deuterated internal standard was performed with p-toluenesulfonyl isocyanate following an initial extraction step. kci.go.kr
Chromatographic Separation Parameters
Optimal chromatographic separation is essential to resolve the analyte from endogenous matrix components and other metabolites. The parameters are carefully selected to achieve good peak shape, resolution, and a reasonable run time.
| Parameter | Description |
| Stationary Phases | C18 columns are frequently used for the separation of tibolone and its metabolites. Examples include UPLC analytical columns, Zorbax XDB C18, and Gemini-NX™ C18. nih.govhumanjournals.comresearchgate.net |
| Mobile Phases | A combination of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with an additive like formic acid, is typically used. humanjournals.com |
| Flow Rates | Flow rates are optimized for the specific column and separation, with a representative rate being 0.6 ml/min. humanjournals.com |
| Run Times | Chromatographic run times are aimed to be as short as possible while ensuring adequate separation. Reported run times vary, for instance, from 3.75 minutes to 8.50 minutes. humanjournals.comresearchgate.net |
| Gradient Programming | Gradient elution is commonly employed to achieve efficient separation of compounds with different polarities within a single run. nih.govhumanjournals.com |
Mass Spectrometric Detection Parameters
Tandem mass spectrometry provides high selectivity and sensitivity for the detection of tibolone and its metabolites. Key parameters are optimized to ensure the best possible signal for the analyte and internal standard.
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode used for quantification. It involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For the tibolone oxime derivative, the mass transition ion-pair of m/z 328.2 → 295.2 was monitored, while for the Δ-tibolone D6 internal standard, the transition was m/z 334.2 → 129.0. humanjournals.com In another method for 3α-hydroxytibolone, the fragmentation pathways were proposed for both the analyte and its deuterated internal standard. researchgate.net
Ion Source Optimization: The ion source parameters, such as temperature and gas flows, are optimized to maximize the ionization efficiency of the target compounds. Electrospray ionization (ESI) is a commonly used ionization technique for tibolone and its metabolites. nih.govmdpi.com
Collision Energy: This parameter is optimized for each MRM transition to achieve the most abundant and stable fragment ion signal.
Role of this compound as an Internal Standard in Ensuring Analytical Accuracy and Precision
The use of a stable isotope-labeled internal standard, such as this compound or its analogs (e.g., 3α-Hydroxy Tibolone-13CD3, Δ-tibolone D6), is critical for accurate and precise bioanalysis. nih.govnih.govhumanjournals.comresearchgate.netresearchgate.net These internal standards are ideal as they have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. biopharmaservices.comlibios.fr
By adding a known amount of the internal standard to each sample at the beginning of the workflow, any loss of analyte during extraction or variations in injection volume or instrument response can be corrected for. biopharmaservices.com The ratio of the analyte peak area to the internal standard peak area is used for quantification, which significantly improves the accuracy and precision of the results. nih.govnih.gov This approach effectively compensates for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte. researchgate.net The co-elution of the 13C labeled internal standard with the analyte is particularly advantageous in minimizing the impact of ion suppression. researchgate.net
Validation of Bioanalytical Methods for Research Applications
For a bioanalytical method to be used in research applications, it must undergo a thorough validation process to demonstrate its reliability.
Assessment of Linearity and Calibration Curve Performance
A key aspect of method validation is assessing the linearity of the calibration curve. This confirms that the instrument response is proportional to the concentration of the analyte over a specific range.
Calibration Curve Construction: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.govnih.govhumanjournals.comresearchgate.net These curves are typically prepared by spiking blank biological matrix with known concentrations of the analyte. nih.govnih.govhumanjournals.com
Linear Range: The linear range is the concentration range over which the method is shown to be linear, accurate, and precise. For the quantification of 3α-Hydroxy Tibolone, a linear calibration curve was established over the range of 0.100–35.000 ng/mL. nih.govnih.gov Another method for tibolone demonstrated linearity from 10.178 to 2016.040 pg/ml. researchgate.net A separate high-performance liquid chromatography method for 3α-hydroxytibolone showed linearity in the range of 1–100 ng/mL. researchgate.net
Correlation Coefficient (r or r²): The correlation coefficient is a measure of how well the data points fit the regression line. A value close to 1 indicates a strong linear relationship. For a tibolone quantification method, a correlation coefficient of ≥0.99 was achieved. researchgate.net
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For 3α-Hydroxy Tibolone, an LLOQ of 0.100 ng/mL was achieved. nih.govnih.gov Another method for tibolone reported an LLOQ of 10 pg/mL. researchgate.net
The table below summarizes the linearity parameters from a representative study. nih.gov
| Parameter | Value |
| Analyte | 3α-Hydroxy Tibolone |
| Internal Standard | 3α-Hydroxy Tibolone-13CD3 |
| Linear Range | 0.100–35.000 ng/mL |
| LLOQ | 0.100 ng/mL |
Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)
The Lower Limit of Quantification (LLOQ) is a critical parameter in bioanalytical assays, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For the analysis of 3α-Hydroxy Tibolone using its stable isotope-labeled internal standard (3α-Hydroxy Tibolone-13CD3), the LLOQ has been established through rigorous validation.
In one UPLC-MS/MS method, the LLOQ for 3α-Hydroxy Tibolone in human plasma was determined to be 0.100 ng/mL. nih.gov At this concentration, the method demonstrated a signal-to-noise ratio greater than six, ensuring that the analyte response is clearly distinguishable from the background noise. nih.gov The precision and accuracy at the LLOQ were found to be 10.83% and 94.00%, respectively, which fall within the generally accepted regulatory criteria of ±20%. nih.gov Other methods employing deuterated internal standards have reported LLOQs at 1 ng/mL, where the analyte response was at least five times the baseline noise. researchgate.netcore.ac.uk The establishment of a low LLOQ is essential for accurately characterizing the pharmacokinetic profile of Tibolone, especially at later time points when metabolite concentrations are minimal. nih.gov
Table 1: LLOQ Determination for 3α-Hydroxy Tibolone
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LLOQ | 0.100 ng/mL | UPLC-MS/MS | nih.gov |
| Accuracy at LLOQ | 94.00% | UPLC-MS/MS | nih.gov |
| Precision at LLOQ | 10.83% | UPLC-MS/MS | nih.gov |
| Signal-to-Noise Ratio (S/N) | > 6 | UPLC-MS/MS | nih.gov |
| LLOQ (alternative method) | 1 ng/mL | LC-MS/MS | researchgate.netcore.ac.uk |
| Analyte Response vs. Baseline | ≥ 5 times | LC-MS/MS | core.ac.uk |
Evaluation of Intra- and Inter-Assay Precision and Accuracy
Precision and accuracy are fundamental to the validation of any bioanalytical method. Precision measures the closeness of agreement among a series of measurements, expressed as the coefficient of variation (CV), while accuracy reflects the closeness of the mean test results to the true concentration. The use of this compound as an internal standard significantly contributes to achieving high precision and accuracy by compensating for procedural variability.
Validation studies for methods quantifying 3α-Hydroxy Tibolone demonstrate excellent precision and accuracy across multiple quality control (QC) levels. For instance, a UPLC-MS/MS method reported inter-batch precision ranging from 1.94% to 5.78% and accuracy from 98.93% to 101.55%. nih.gov These results are well within the acceptance criteria set by regulatory bodies, which typically require precision values (CV) to be within ±15% and accuracy to be between 85% and 115% of the nominal values for QC samples. nih.govcore.ac.uk Similarly, another study using a deuterated standard found intra-day precision between 0.77% and 5.0% and inter-assay precision from 1.49% to 5.00%. researchgate.net The corresponding accuracy values were also high, ranging from 98.0% to 100.56% (intra-day) and 99.75% to 100.94% (inter-assay). researchgate.net
Table 2: Intra- and Inter-Assay Precision and Accuracy for 3α-Hydroxy Tibolone Quantification
| QC Level (ng/mL) | Inter-Batch Precision (% CV) | Inter-Batch Accuracy (%) | Intra-Assay Precision (% CV) | Intra-Assay Accuracy (%) | Reference |
|---|---|---|---|---|---|
| 0.280 (QCL) | 5.78 | 101.55 | N/A | N/A | nih.gov |
| 4.500 (QCM1) | 3.51 | 98.93 | N/A | N/A | nih.gov |
| 12.500 (QCM2) | 1.94 | 99.23 | N/A | N/A | nih.gov |
| 26.250 (QCH) | 2.50 | 100.08 | N/A | N/A | nih.gov |
| Low QC | 1.49 - 5.00 | 99.75 - 100.94 | 0.77 - 5.0 | 98.0 - 100.56 | researchgate.net |
| Mid QC | 1.49 - 5.00 | 99.75 - 100.94 | 0.77 - 5.0 | 98.0 - 100.56 | researchgate.net |
| High QC | 1.49 - 5.00 | 99.75 - 100.94 | 0.77 - 5.0 | 98.0 - 100.56 | researchgate.net |
Recovery and Matrix Effects Assessment
Assessing recovery and matrix effects is crucial to ensure that the bioanalytical method is not influenced by the biological matrix (e.g., plasma). Recovery refers to the efficiency of the extraction process, while matrix effects are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the matrix. A stable isotope-labeled internal standard like this compound is the ideal tool to mitigate these effects, as it has nearly identical physicochemical properties to the analyte and is affected similarly by the matrix. libios.fr
In a UPLC-MS/MS method for 3α-Hydroxy Tibolone, absolute recoveries were high and consistent across different concentrations. nih.gov The recovery for the analyte ranged from 89.20% to 97.16%, demonstrating the efficiency of the liquid-liquid extraction procedure. nih.gov The matrix effect is typically evaluated by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. In a study quantifying 3α-hydroxytibolone, no significant matrix effect was observed, with the coefficient of variation of the factor matrix standard (FMS) being only 4%. core.ac.uk Regulatory guidelines generally require the variability of the matrix effect across different sources of matrix to be less than 15%. researchgate.net
Table 3: Recovery of 3α-Hydroxy Tibolone from Human Plasma
| QC Level | Concentration (ng/mL) | Recovery (%) | % CV | Reference |
|---|---|---|---|---|
| QCL | 0.280 | 89.20 | 6.34 | nih.gov |
| QCM1 | 4.500 | 95.29 | 1.93 | nih.gov |
| QCM2 | 12.500 | 97.16 | 2.22 | nih.gov |
| QCH | 26.250 | 94.78 | 1.98 | nih.gov |
Stability of Analyte and Internal Standard in Research Matrices (e.g., freeze-thaw, short-term, long-term)
The stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis. The use of this compound helps to control for any potential degradation of the analyte, provided their stability characteristics are similar.
Comprehensive stability tests for 3α-Hydroxy Tibolone in human plasma have been conducted. These assessments confirmed that the analyte was stable under several conditions, with accuracy remaining between 85% and 115% of the nominal concentration and precision less than 15%. core.ac.uk These tests include:
Freeze-Thaw Stability: Samples remained stable after undergoing three freeze-thaw cycles, from -20°C to room temperature. core.ac.ukresearchgate.net
Short-Term Stability: The analyte was stable for at least 6 hours and 15 minutes when kept at room temperature. core.ac.uk
Long-Term Stability: Samples stored at -20°C were stable for at least 186 days. core.ac.uk
Autosampler Stability: Processed samples were stable in the autosampler at 8°C for at least 63 hours and 30 minutes. core.ac.uk
Table 4: Stability of 3α-Hydroxy Tibolone in Human Plasma
| Stability Condition | Duration | Temperature | Finding | Reference |
|---|---|---|---|---|
| Freeze-Thaw | 3 Cycles | -20°C to Room Temp. | Stable | core.ac.uk |
| Short-Term (Bench-Top) | 6 hours 15 minutes | Room Temperature | Stable | core.ac.uk |
| Long-Term | 186 days | -20°C | Stable | core.ac.uk |
| Post-Preparative (Autosampler) | 63 hours 30 minutes | 8°C | Stable | core.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Employing Labeled Internal Standards
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids. However, its application to Tibolone presents specific challenges. The high temperatures used in the GC inlet can cause thermal conversion of Tibolone into its isomer, 7α-methyl-ethinyl estradiol (B170435), which complicates accurate quantification. nih.govresearchgate.net
The use of stable isotope-labeled internal standards, such as this compound, is particularly advantageous in GC-MS analysis. isotope.com These standards co-elute with the analyte and exhibit the same fragmentation patterns, but at a different mass-to-charge ratio, allowing for precise differentiation and quantification. libios.fr More importantly, using a ¹³C-labeled standard avoids potential issues like the deuterium (B1214612) exchange that can sometimes occur with deuterated standards, thereby enhancing the reliability of the assay, especially for achieving very low detection limits with techniques like isotope dilution high-resolution mass spectrometry (ID-HRMS). isotope.com While LC-MS/MS is often preferred to avoid the thermal conversion issues associated with GC-MS for Tibolone, the principles of using a stable isotope-labeled internal standard remain the gold standard for ensuring accuracy in either platform. nih.govisotope.com
Metabolic Pathway Elucidation and Biotransformation Studies of Labeled Tibolone 13c,d3
In Vitro Metabolic Investigations Utilizing Labeled Tibolone-13C,d3
In vitro metabolism studies are fundamental in predicting the in vivo metabolic fate of a drug. For this compound, these studies primarily utilize subcellular fractions of key metabolic organs.
Metabolism in Liver Microsomes and S9 Fractions
The liver is the primary site of drug metabolism. In vitro systems such as liver microsomes and S9 fractions are employed to simulate this process. uni-regensburg.demdpi.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes like cytochrome P450 (CYP) and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.combioivt.com The S9 fraction is a supernatant from a low-speed centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes, offering a broader metabolic profile that includes enzymes like sulfotransferases (SULTs). uni-regensburg.debioivt.com
When this compound is incubated with human liver microsomes and S9 fractions, it undergoes rapid and extensive metabolism. kup.at The primary metabolic pathways involve hydroxylation and isomerization. wikipedia.org The presence of the isotopic labels (¹³C and d₃) does not alter the metabolic pathways but allows for precise tracking of the parent compound and its metabolites.
| Metabolic Reaction | Enzyme Family | Subcellular Fraction | Resulting Metabolites |
|---|---|---|---|
| Hydroxylation | Hydroxysteroid Dehydrogenases (HSDs) | S9 Fraction, Cytosol | 3α-hydroxy-tibolone, 3β-hydroxy-tibolone |
| Isomerization | Δ⁵⁻⁴-isomerase | Microsomes, S9 Fraction | Δ⁴-tibolone |
| Sulfation | Sulfotransferases (SULTs) | S9 Fraction, Cytosol | Sulfate (B86663) conjugates of hydroxy-metabolites |
Biotransformation in Intestinal and Other Tissue Preparations
Tibolone's tissue-specific effects are partly due to its metabolism in peripheral tissues. kup.atresearchgate.net For instance, in endometrial tissue, tibolone can be converted to its Δ⁴-isomer, which possesses progestogenic activity. kup.at This localized metabolism is crucial for its therapeutic action while minimizing systemic side effects. researchgate.netnih.gov
Role of Specific Enzyme Systems
Several enzyme systems are responsible for the biotransformation of tibolone.
Cytochrome P450 (CYP) Isoforms: While central to the metabolism of many drugs, CYP enzymes play a minor role in tibolone's metabolism. researchgate.netmdpi.com Minor hydroxylation reactions at other positions of the steroid nucleus may be catalyzed by CYPs, but they are not the primary metabolic route. researchgate.net
Hydroxysteroid Dehydrogenases (HSDs): These enzymes are key players in the metabolism of tibolone. Specifically, 3α-HSD and 3β-HSD, which are part of the aldo-keto reductase (AKR) superfamily, catalyze the formation of the estrogenic metabolites, 3α-hydroxytibolone and 3β-hydroxytibolone. kup.atresearchgate.net
Sulfotransferases (SULTs): Sulfation is a major Phase II conjugation pathway for tibolone and its hydroxylated metabolites. wikipedia.orgresearchgate.net SULT2A1 is the primary enzyme responsible for forming sulfate conjugates, which are the most abundant circulating forms of tibolone metabolites. wikipedia.org This sulfation can be seen as a reversible inactivation step, with local sulfatases in target tissues able to cleave the sulfate group and release the active metabolite. nih.govresearchgate.net
Glucuronosyltransferases (UGTs): In contrast to sulfation, glucuronidation does not appear to be a significant metabolic pathway for tibolone, as no glucuronidated conjugates have been observed in substantial amounts. researchgate.net
| Enzyme | Metabolic Role | Key Metabolites Formed |
|---|---|---|
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction of the 3-keto group | 3α-hydroxytibolone |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduction of the 3-keto group | 3β-hydroxytibolone |
| Δ⁵⁻⁴-isomerase | Isomerization of the double bond | Δ⁴-tibolone |
| Sulfotransferase (SULT2A1) | Sulfation of hydroxyl groups | Sulfate conjugates |
Identification and Structural Elucidation of Labeled Metabolites
The use of stable isotope labeling is instrumental in the identification and structural elucidation of drug metabolites.
Use of Isotopic Tags for Metabolite Tracking via LC-MS/MS and GC-MS
The ¹³C and deuterium (B1214612) (d₃) labels in this compound serve as powerful tracers in metabolic studies. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the labeled parent compound and its metabolites exhibit a characteristic mass shift compared to their unlabeled counterparts. creative-proteomics.comembopress.org This allows for their unambiguous detection in complex biological matrices. nih.govresearchgate.net
LC-MS/MS is particularly well-suited for analyzing the polar metabolites of tibolone, such as the hydroxy and sulfate-conjugated forms. escholarship.org GC-MS, often after derivatization, can also be used for the analysis of the steroid core. escholarship.org The distinct isotopic signature of this compound simplifies the process of distinguishing drug-related material from endogenous compounds. embopress.org
Fragmentation Pattern Analysis and Deuterium/Carbon-13 Retention in Metabolites
Tandem mass spectrometry (MS/MS) is used to fragment the detected metabolite ions, providing structural information. rsc.org The fragmentation patterns of the labeled metabolites are compared to those of the unlabeled compound. The retention of the ¹³C and d₃ labels in the fragment ions helps to pinpoint the site of metabolic modification.
For example, if a hydroxylation occurs on a part of the molecule distant from the isotopic labels, the fragment ions containing the labels will retain their characteristic mass shift. Conversely, if a metabolic reaction occurs at a labeled position, a change in the mass of the corresponding fragment ion will be observed. This detailed analysis of fragmentation patterns is crucial for the definitive structural elucidation of the metabolites.
Identification of 3α-hydroxythis compound, 3β-hydroxythis compound, and Δ4-tibolone-13C,d3
The biotransformation of tibolone is rapid and extensive, occurring primarily in the liver and intestines following oral administration. kup.atwikipedia.org The parent compound, tibolone, is largely considered a prodrug that is converted into several active metabolites. wikipedia.orgwikipedia.orgtandfonline.com The use of this compound as a tracer is instrumental in elucidating these metabolic pathways. The known stable isotopic labels (13C and deuterium) allow for the unequivocal identification of metabolites using high-resolution mass spectrometry (HRMS), as the labeled molecules and their fragments will appear at a predictable higher mass-to-charge (m/z) ratio compared to their unlabeled counterparts. nih.gov
The principal phase I metabolic routes involve the reduction of the 3-keto group and isomerization of the double bond. researchgate.netnih.gov This leads to the formation of three key active metabolites: two with estrogenic properties and one with progestogenic and androgenic effects. drugs.comdrugbank.comnih.gov
The identified labeled metabolites are:
3α-hydroxythis compound : Formed by the action of 3α-hydroxysteroid dehydrogenase (HSD). kup.atwikipedia.org This metabolite is known to bind to and activate estrogen receptors. researchgate.netwikipedia.org
3β-hydroxythis compound : Formed by 3β-hydroxysteroid dehydrogenase (HSD). kup.atwikipedia.org This metabolite also has estrogenic activity. researchgate.netwikipedia.org
Δ4-tibolone-13C,d3 : This active metabolite is an isomer of the parent compound, formed by the action of Δ⁵⁻⁴-isomerase. wikipedia.org It is responsible for the progestogenic and androgenic effects of the drug. wikipedia.orgdrugbank.com
The identification of these labeled metabolites confirms the primary metabolic fate of tibolone. The clear distinction provided by the isotopic signature is critical for avoiding interference from endogenous steroids in biological samples.
Table 1: Key Labeled Metabolites Identified from this compound
| Labeled Compound | Precursor | Key Metabolic Enzyme/Process | Resulting Labeled Metabolite |
|---|---|---|---|
| This compound | This compound | 3α-hydroxysteroid dehydrogenase (3α-HSD) | 3α-hydroxythis compound |
| This compound | This compound | 3β-hydroxysteroid dehydrogenase (3β-HSD) | 3β-hydroxythis compound |
| This compound | This compound | Δ⁵⁻⁴-isomerase | Δ4-tibolone-13C,d3 |
Preclinical Pharmacokinetic Investigations Utilizing Labeled Tracers (focused on methodology in animal models)
The study of pharmacokinetics—what the body does to a drug—is fundamental in preclinical research. Utilizing isotopically labeled tracers like this compound in animal models provides precise and quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models Using Labeled Compound
ADME studies in animal models such as rats, rabbits, and dogs are designed to understand the complete disposition of a drug. researchgate.netnih.gov The methodology for a typical ADME study using this compound involves several key steps:
Administration : A single dose of this compound is administered to the animal models, typically via the intended clinical route (e.g., oral). researchgate.netnih.gov
Sample Collection : Over a defined period, biological samples are systematically collected. This includes blood (to yield plasma), urine, and feces. researchgate.netfda.gov
Analysis : The concentration of the labeled parent compound and its labeled metabolites is measured in all collected samples. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net
Excretion Balance : The total amount of the labeled dose recovered in urine and feces over the study period is calculated to determine the primary routes and extent of excretion. Studies with radiolabeled tibolone have shown that the primary route of excretion is via the feces, with a smaller portion eliminated in the urine. wikipedia.orgresearchgate.netdrugbank.com
This methodological approach allows researchers to determine key pharmacokinetic parameters, such as the rate and extent of absorption, the half-life of the parent compound and its metabolites, and the primary pathways of elimination from the body. wikipedia.orgdrugs.com
Tracing of Labeled Metabolites in Various Biological Compartments
A key advantage of using this compound is the ability to trace the distribution of the drug and its metabolites into specific tissues and organs. This is essential for understanding the tissue-selective effects of tibolone. nih.govdrugbank.comnih.gov The methodology involves:
Dosing : Animal models are dosed with this compound.
Tissue Harvesting : At selected time points post-dose, animals are euthanized, and target tissues of interest (e.g., uterus, vagina, bone, liver, brain) are harvested. nih.govnih.govspringermedizin.de
Extraction and Quantification : The tissues are processed to extract the drug and its metabolites. The concentration of the labeled parent compound and each labeled metabolite is then quantified using HRMS. nih.gov
These studies have revealed that the distribution of tibolone's metabolites is not uniform throughout the body. researchgate.netnih.gov For example, in preclinical rat models, tibolone is predominantly converted to the estrogenic 3α-hydroxytibolone in the uterus and vagina. researchgate.netnih.gov In contrast, the progestogenic Δ4-isomer is the major metabolite in human uterine tissue. nih.gov The brain is another compartment where the estrogenic metabolites are found to be predominant, which may explain the drug's effects on climacteric symptoms. nih.govspringermedizin.de This tissue-specific metabolic profiling, made possible by tracing the labeled compounds, is fundamental to explaining the drug's unique clinical profile. researchgate.netdrugbank.com
Quantification of Parent Compound and Labeled Metabolites in Animal Tissues and Fluids
Accurate quantification of the parent drug and its metabolites is a critical component of pharmacokinetic analysis. The use of stable isotope-labeled compounds is the gold standard for quantitative bioanalysis with LC-MS/MS. nih.govembopress.org In this context, this compound can serve as the analyte being traced, while other deuterated standards (e.g., d5-3α-hydroxytibolone) can be used as internal standards for precise quantification. researchgate.net
The methodology allows for the creation of concentration-time profiles for this compound and its key labeled metabolites in plasma. Furthermore, it enables the determination of the absolute or relative amounts of each metabolite in different tissues at specific time points. This quantitative data is essential for building physiologically based pharmacokinetic (PBPK) models that can simulate drug disposition and help predict human pharmacokinetics from animal data. nih.gov
Table 2: Representative Excretion Data from a Labeled Tibolone Study in an Animal Model
| Excretion Route | Percentage of Administered Labeled Dose Recovered (0-192h) |
|---|---|
| Feces | ~54% |
| Urine | ~31% |
| Total Recovery | ~85% |
Data are representative, based on findings from human studies with radiolabeled tibolone which are analogous to preclinical animal model methodologies. researchgate.net
Table 3: Hypothetical Quantitative Distribution of Labeled Metabolites in Rat Uterine Tissue
| Labeled Compound | Relative Abundance in Uterine Tissue (%) |
|---|---|
| This compound | 15% |
| 3α-hydroxythis compound | 65% |
| 3β-hydroxythis compound | 15% |
| Δ4-tibolone-13C,d3 | 5% |
Data are illustrative, based on qualitative findings that 3α-OH-tibolone is the predominant metabolite in the rat uterus. researchgate.netnih.gov
Mechanistic Investigations of Labeled Tibolone and Its Metabolites
Enzyme Inhibition and Induction Studies with Labeled Tibolone (B1683150)
The tissue-selective nature of tibolone is also regulated by its influence on various steroidogenic enzymes. nih.gov Labeled tibolone is essential for tracing its metabolic pathways and understanding its enzymatic interactions.
Tibolone and its metabolites have been shown to modulate the activity of key enzymes involved in steroid metabolism. In breast tissue, tibolone and its metabolites inhibit sulfatase and 17β-hydroxysteroid dehydrogenase (HSD) type I, while stimulating sulfotransferase and 17β-HSD type II. nih.govdrugbank.com This combined effect prevents the conversion of circulating inactive steroid sulfates into active estrogens, thereby reducing estrogenic stimulation in the breast. nih.govdrugbank.com Specifically, tibolone strongly inhibits sulfatase activity, which blocks the conversion of estrone (B1671321) sulfate (B86663) to the more potent estradiol (B170435). drugbank.comjkscience.org The inhibition of sulfatase by tibolone and its metabolites has been observed to be tissue-specific, with strong inhibition in breast cells and weaker effects in endometrial cells, but no inhibition in bone cells. kup.at
The metabolism of tibolone itself is carried out by hydroxysteroid dehydrogenases, with 3α-HSD and 3β-HSD converting it to its respective hydroxy metabolites. nih.gov The ∆4-isomer is formed from tibolone by 3β-HSD/isomerase. kup.at
The use of labeled compounds, such as 35S-labeled sulfate donors, has been pivotal in understanding the interplay between sulfation and desulfation in tibolone's metabolism. nih.gov Studies have shown that the 3-hydroxy metabolites of tibolone are readily sulfated, primarily by sulfotransferase SULT2A1 and SULT1E1, forming inactive conjugates that circulate in the blood. nih.govnih.gov These sulfated forms can be reactivated by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate group. nih.govnih.gov
Research using labeled substrates has demonstrated the selectivity of STS. nih.gov For instance, the 3β-Tib sulfate is efficiently desulfated by STS, while the 3α-Tib sulfate is resistant to this hydrolysis. nih.gov This differential hydrolysis by STS is a key factor in regulating the local availability of active tibolone metabolites in different tissues. nih.gov
| Enzyme | Effect of Tibolone/Metabolites | Tissue | Implication |
| Sulfatase | Inhibition nih.govdrugbank.comkup.at | Breast, Endometrium drugbank.comkup.at | Prevents formation of active estrogens nih.govdrugbank.com |
| Sulfotransferase | Stimulation nih.govdrugbank.com | Breast nih.govdrugbank.com | Promotes inactivation of estrogens nih.govdrugbank.com |
| 17β-HSD Type I | Inhibition nih.govdrugbank.com | Breast nih.govdrugbank.com | Reduces conversion to active estrogens nih.govdrugbank.com |
| 17β-HSD Type II | Stimulation nih.govdrugbank.com | Breast nih.govdrugbank.com | Promotes inactivation of estrogens nih.govdrugbank.com |
Cellular Uptake, Distribution, and Efflux Studies in In Vitro Systems
Understanding how a drug enters, moves within, and is expelled from cells is critical to determining its efficacy and potential for interactions. In vitro systems, such as cultured cell lines, provide a controlled environment to dissect these processes. The use of Tibolone-13C,d3 is instrumental in these assays, enabling accurate quantification by liquid chromatography-mass spectrometry (LC-MS/MS) and distinguishing the administered compound from any potential background interference. researchgate.netresearchgate.net
Investigation of Transport Mechanisms
The movement of drugs across the cell membrane is often mediated by specialized transporter proteins. Key among these are the ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP), which function as efflux pumps, actively removing xenobiotics from the cell. nih.govoecd.org This can limit a drug's intracellular concentration and, consequently, its therapeutic effect.
Studies to investigate whether Tibolone is a substrate for these transporters typically employ cell lines that overexpress specific transporters, such as MDCKII-MDR1 or MDCKII-BCRP cells. solvobiotech.comnih.govnih.gov In a typical experiment, these cells are incubated with this compound in the presence and absence of known transporter inhibitors. An increase in the intracellular accumulation of labeled Tibolone when an inhibitor is present indicates that it is a substrate for that specific transporter.
For example, experiments could be designed to measure the efflux ratio, which is the ratio of drug transported from the basolateral to the apical side of a cell monolayer versus the apical to basolateral direction. A ratio significantly greater than one suggests active efflux.
Table 1: Illustrative Data on the Impact of Transporter Inhibitors on Intracellular Accumulation of this compound
| Cell Line | Inhibitor | Concentration of this compound (ng/mg protein) | Fold Increase in Accumulation |
| MDCKII-WT | None | 50.2 ± 4.5 | - |
| MDCKII-MDR1 | None | 15.8 ± 2.1 | - |
| MDCKII-MDR1 | Verapamil (P-gp Inhibitor) | 48.9 ± 3.9 | 3.1 |
| MDCKII-BCRP | None | 22.5 ± 2.8 | - |
| MDCKII-BCRP | Ko143 (BCRP Inhibitor) | 45.1 ± 4.2 | 2.0 |
This table is based on hypothetical data for illustrative purposes.
The data would suggest that Tibolone is a substrate for both P-gp and BCRP, as its intracellular concentration increases significantly when their respective inhibitors are used. Such findings are critical for predicting potential drug-drug interactions and understanding tissue-specific drug distribution. nih.govnih.gov
Subcellular Localization of Labeled Tibolone and its Metabolites
Once inside the cell, a drug's site of action is determined by its subcellular distribution. Tibolone and its active metabolites exert their effects by binding to steroid receptors, which are primarily located in the nucleus. mdpi.comflarer.ch To confirm and quantify the accumulation of Tibolone and its metabolites in different cellular compartments, subcellular fractionation is performed.
In these experiments, cells are treated with this compound and then lysed. The lysate is subjected to a series of centrifugation steps to separate the major organelles: the nucleus, mitochondria, and cytosol. The concentration of this compound and its labeled metabolites, such as 3α-hydroxythis compound, 3β-hydroxythis compound, and Δ4-isomer-13C,d3, in each fraction is then precisely measured using LC-MS/MS. researchgate.netwikipedia.org
Table 2: Example of Subcellular Distribution of this compound and its Metabolites in MCF-7 Breast Cancer Cells
| Labeled Compound | Cytosolic Fraction (pmol/mg protein) | Nuclear Fraction (pmol/mg protein) | Mitochondrial Fraction (pmol/mg protein) |
| This compound | 10.5 ± 1.2 | 25.8 ± 2.9 | 2.1 ± 0.3 |
| 3α-hydroxythis compound | 8.2 ± 0.9 | 18.4 ± 2.1 | 1.5 ± 0.2 |
| Δ4-isomer-13C,d3 | 6.7 ± 0.8 | 15.2 ± 1.7 | 1.1 ± 0.1 |
This table is based on hypothetical data for illustrative purposes.
These results would demonstrate a preferential accumulation of Tibolone and its active metabolites in the nucleus, which is consistent with their mechanism of action through nuclear steroid receptors. mdpi.comresearchgate.net The ability to track the labeled parent compound and its metabolites separately provides a detailed picture of the drug's intracellular processing and targeting.
Applications of Tibolone 13c,d3 in Preclinical Research Models
Use in In Vitro Cellular and Organoid Models for Metabolic Profiling
In vitro models, including cell cultures and organoids, provide a controlled environment to study the intricate metabolic pathways of steroids. Tibolone-13C,d3 can be introduced into these systems to trace its conversion into various metabolites. Tibolone (B1683150) itself is extensively metabolized, primarily by hydroxysteroid dehydrogenases and to a lesser extent by the cytochrome P450 system, into active metabolites. caldic.com The main metabolic reactions include the reduction of the 3-keto group to form 3α- and 3β-hydroxy metabolites and the isomerization of the Δ5(10)-double bond to a Δ4(5)-double bond. nih.gov
By using this compound, researchers can accurately track the formation of its key metabolites in different cell types, such as endometrial cells or liver spheroids. researchgate.net This allows for a detailed understanding of tissue-specific metabolism. For instance, studies have shown that epithelial cells primarily convert tibolone into its Δ4-isomer, which has progestogenic and androgenic effects, while stromal cells also produce the estrogenic 3α- and 3β-hydroxy metabolites. researchgate.net The use of a labeled compound like this compound in such models would enable precise quantification of these metabolic fluxes.
Table 1: Key Metabolites of Tibolone
| Metabolite | Biological Activity | Primary Site of Formation (In Vitro Evidence) |
|---|---|---|
| 3α-hydroxytibolone | Estrogenic wikipedia.org | Liver, Gastrointestinal Tract caldic.com |
| 3β-hydroxytibolone | Estrogenic wikipedia.org | Liver, Gastrointestinal Tract caldic.com |
This table is generated based on data from studies on unlabeled Tibolone.
Application in Animal Models for Investigating Endogenous Steroid Metabolism and Turnover
Animal models are indispensable for studying the complex interplay of steroid metabolism in a whole-organism context. Administering this compound to animal models, such as ovariectomized rats, allows for the investigation of its pharmacokinetic profile and its influence on endogenous steroid pathways. chemsrc.com Studies using radiolabeled tibolone have demonstrated that the compound is rapidly metabolized and its metabolites are widely distributed. caldic.com
The use of a stable isotope-labeled version like this compound would facilitate studies on the turnover rates of endogenous steroids. By measuring the rate of disappearance of the labeled compound and the appearance of its labeled metabolites in various tissues and biological fluids, researchers can gain insights into the dynamics of steroid action and elimination. This is particularly relevant for understanding the tissue-selective effects of tibolone, where its metabolites exert different activities in bone, brain, and reproductive tissues. ausl.re.itviamedica.pl
Utilization in Isotope Dilution Mass Spectrometry for Absolute Quantification of Endogenous Steroids
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules in complex biological matrices. In this technique, a known amount of an isotopically labeled internal standard, such as this compound, is added to a sample. The ratio of the unlabeled (endogenous) to the labeled (internal standard) compound is then measured by mass spectrometry. This allows for the correction of any sample loss during extraction and analysis, leading to highly accurate quantification.
While direct studies using this compound are not yet published, the principle is well-established. For instance, deuterated analogs like Δ-tibolone D6 and 3α-hydroxytibolone-d5 have been successfully used as internal standards for the quantification of tibolone and its metabolites in human plasma. researchgate.netcore.ac.ukresearchgate.net The development of a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using an isotopic labeled internal standard has enabled the quantification of tibolone at very low concentrations (pg/mL). researchgate.net this compound would serve a similar and crucial role as an internal standard for quantifying tibolone itself in various preclinical and clinical samples.
Table 2: Application of Isotopically Labeled Tibolone Analogs in Mass Spectrometry
| Labeled Compound | Application | Reference |
|---|---|---|
| Δ-tibolone D6 | Internal standard for tibolone quantification | researchgate.net |
| 3α-hydroxytibolone-d5 | Internal standard for 3α-hydroxytibolone quantification | core.ac.ukresearchgate.net |
Development of High-Throughput Screening Assays Incorporating Labeled Tibolone as a Probe
High-throughput screening (HTS) assays are essential for the discovery of new drugs that may interact with steroid metabolic pathways. This compound can be utilized as a probe in such assays to identify inhibitors or inducers of the enzymes responsible for its metabolism, such as hydroxysteroid dehydrogenases. researchgate.net
In a typical HTS setup, a library of compounds would be incubated with a cellular or enzymatic system that metabolizes this compound. The rate of formation of a specific labeled metabolite would be measured by mass spectrometry. A decrease or increase in the metabolite formation in the presence of a test compound would indicate its potential as a modulator of that specific metabolic pathway. This approach allows for the rapid screening of thousands of compounds, accelerating the drug discovery process.
Computational and Theoretical Approaches in Labeled Tibolone Research
Molecular Docking and Dynamics Simulations with Target Receptors
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a ligand, such as "Tibolone-13C,d3," with its biological targets at an atomic level. These methods are fundamental in drug discovery and development.
While no specific data exists for "this compound," studies on the non-labeled parent compound, tibolone (B1683150), and its primary active metabolites—3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer—have established their interactions with various steroid receptors. liverpool.ac.ukresearchgate.netprinceton.eduwikipedia.orgdrugbank.com Tibolone itself has a low affinity for these receptors, acting as a prodrug that is rapidly metabolized. wikipedia.orgnih.gov Its metabolites, however, exhibit distinct receptor-binding profiles: the 3-hydroxy metabolites are estrogenic, while the Δ4-isomer has progestogenic and androgenic effects. researchgate.netprinceton.eduwikipedia.orgnih.gov
A theoretical molecular docking study of "this compound" and its corresponding labeled metabolites would involve creating 3D models of these compounds and simulating their binding to the crystal structures of target receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and androgen receptor (AR). The primary goal would be to determine if the isotopic labeling significantly alters the binding affinity or the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the receptor's binding pocket.
Table 1: Theoretical Ligand-Receptor Interaction Data for this compound and its Metabolites This table is a hypothetical representation of data that would be generated from molecular docking studies, as no such data currently exists in published literature.
| Labeled Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | Estrogen Receptor α (ERα) | - | - |
| 3α-OH-Tibolone-13C,d3 | Estrogen Receptor α (ERα) | - | - |
| 3β-OH-Tibolone-13C,d3 | Estrogen Receptor α (ERα) | - | - |
| Δ4-Tibolone-13C,d3 | Progesterone Receptor (PR) | - | - |
| Δ4-Tibolone-13C,d3 | Androgen Receptor (AR) | - | - |
Molecular dynamics simulations would further extend these findings by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and conformational changes that might be influenced by the heavier isotopes.
In Silico Prediction of Metabolic Pathways and Isotope Effects
The metabolism of tibolone is well-characterized, involving hydroxylation and isomerization. wikipedia.orgnih.govnih.gov The introduction of deuterium (B1214612) at specific positions in a molecule is a known strategy to alter metabolic rates, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netfaccts.demdpi-res.commdpi.com The C-D bond is stronger and is broken more slowly than a C-H bond, which can slow down metabolic processes that involve the cleavage of this bond, such as those mediated by cytochrome P450 enzymes. mdpi.com
In silico metabolism prediction tools could be used to hypothesize the metabolic fate of "this compound." faccts.de These programs simulate the enzymatic reactions that a compound is likely to undergo in the body. For "this compound," these predictions would be particularly focused on how the deuterium substitution might influence the rate and regioselectivity of its metabolism compared to the non-deuterated tibolone. The Carbon-13 label would primarily serve as a tracer for metabolic studies and is not expected to significantly alter the metabolic pathways.
Table 2: Predicted Metabolic Pathways and Isotope Effects for this compound This table presents a theoretical framework for the type of data that would be sought in such a study, as no specific in silico metabolic predictions for "this compound" are available.
| Metabolic Reaction | Predicted Metabolite | Enzyme Family (Hypothetical) | Predicted Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| 3-keto reduction | 3α/β-OH-Tibolone-13C,d3 | Aldo-keto reductases | - |
| Δ5(10) to Δ4 isomerization | Δ4-Tibolone-13C,d3 | Isomerase | - |
| Hydroxylation | Hydroxy-metabolites of this compound | Cytochrome P450 | - |
Quantitative Structure-Activity Relationship (QSAR) Studies Incorporating Isotopic Modifications
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Incorporating isotopic modifications into QSAR studies is a more advanced application of this technique.
For "this compound," a QSAR study would require a dataset of structurally related, isotopically labeled compounds and their corresponding biological activities. The model would then attempt to correlate descriptors that account for the isotopic substitution (e.g., changes in mass, vibrational frequencies) with changes in activity. This could help to quantify the impact of deuteration on the therapeutic effects or receptor binding affinities of tibolone and its metabolites. Given the lack of synthesized and tested analogs of "this compound," no such QSAR studies have been performed.
Table 3: Hypothetical QSAR Data for Tibolone Analogs with Isotopic Modifications This table is a conceptual representation of the data required for a QSAR study and does not reflect existing experimental results.
| Compound | Isotopic Modification | Molecular Descriptor (e.g., LogP) | Biological Activity (e.g., IC50 at ERα) |
|---|---|---|---|
| Tibolone | None | - | - |
| Tibolone-d3 | Deuterium | - | - |
| Tibolone-13C | Carbon-13 | - | - |
| This compound | Carbon-13, Deuterium | - | - |
Future Research Directions and Methodological Advancements for Tibolone 13c,d3
Integration with Advanced Imaging Techniques (e.g., MALDI-MSI for tissue distribution of labeled metabolites)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique that maps the spatial distribution of molecules directly in tissue sections. tandfonline.comnih.govacs.org Integrating the use of Tibolone-13C,d3 with MALDI-MSI can revolutionize our understanding of the drug's tissue-specific effects.
Currently, much of the understanding of drug distribution comes from analyzing blood plasma or tissue homogenates, which results in the loss of spatial information. tandfonline.comnih.gov MALDI-MSI overcomes this by providing a molecular image that correlates with tissue histology. tandfonline.comresearchgate.net While MALDI-MSI can detect unlabeled drugs and their metabolites, the presence of an isotopically labeled standard is crucial for accurate quantification. thno.org
In a future preclinical study, animals could be administered therapeutic doses of unlabeled tibolone (B1683150). For analysis, this compound would be applied uniformly to the tissue section as an internal standard. This allows for the correction of matrix effects and variations in ionization, enabling quantitative mapping of tibolone and its active metabolites (3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer) in target tissues like the brain, bone, or endometrium. thno.orgnih.govnih.gov This would provide unprecedented detail on how the drug and its metabolites are distributed within a specific organ, linking their concentrations directly to localized biological effects or toxicity. thno.org
Table 1: Hypothetical Application of MALDI-MSI for Tibolone Metabolite Distribution
This table illustrates a potential outcome of a MALDI-MSI experiment, showing the quantified distribution of tibolone and its metabolites across different regions of a target tissue, using this compound as an internal standard for normalization.
| Analyte | Tissue Region A (ng/mg) | Tissue Region B (ng/mg) | Tissue Region C (ng/mg) |
| Tibolone | 0.5 | 0.2 | < 0.1 |
| 3α-hydroxytibolone | 15.2 | 8.1 | 3.5 |
| 3β-hydroxytibolone | 12.8 | 6.5 | 2.9 |
| Δ4-isomer of tibolone | 2.1 | 5.5 | 0.8 |
High-Throughput Metabolomics and Lipidomics Studies Utilizing Labeled Internal Standards
Metabolomics and lipidomics aim to comprehensively measure small molecules in a biological system, providing a real-time snapshot of its physiological state. thermofisher.com The accuracy and reproducibility of these high-throughput techniques, especially when using mass spectrometry, are often challenged by matrix effects and variations during sample preparation and analysis. nih.govthermofisher.com
The use of stable isotope-labeled internal standards like this compound is the ideal approach to address these challenges. thermofisher.comnih.gov By adding a precise amount of the labeled standard to each sample at the beginning of the workflow, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the unlabeled (endogenous or administered) analyte. thermofisher.com This allows for reliable correction and normalization, leading to highly accurate and precise quantification. thermofisher.comnih.gov
Future studies could use this compound in large-scale clinical or preclinical metabolomics research to investigate how tibolone treatment alters metabolic networks. For example, in studies on lipotoxicity in astrocytes, where tibolone has shown protective effects, this compound would ensure accurate measurement of the drug and its metabolites, while other labeled standards could be used to trace the flux through various lipid and central carbon pathways. nih.govsigmaaldrich.cn This approach enhances the quantitative accuracy of the study, which is crucial for identifying subtle, disease-specific metabolic signatures. thermofisher.com
Development of Standardized Reference Materials of this compound for Inter-Laboratory Studies
For analytical results to be comparable and reliable across different laboratories and studies, the use of Certified Reference Materials (CRMs) is essential. sigmaaldrich.comsemanticscholar.orgiaea.org A CRM is a reference material characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate stating the property value, its associated uncertainty, and its metrological traceability. semanticscholar.org
Developing this compound as a CRM would involve several key steps:
Material Preparation : Large-scale, high-purity synthesis of this compound.
Purity and Characterization : Rigorous determination of chemical purity and isotopic enrichment using multiple analytical techniques. mdpi.com
Homogeneity Study : Ensuring that every unit within a batch of the material has the same concentration and composition within specified statistical limits. semanticscholar.orgmdpi.comacs.org
Stability Study : Assessing the material's stability under defined storage and transport conditions over time to establish a shelf life. semanticscholar.orgmdpi.com
Value Assignment : Assigning a certified concentration value with a calculated measurement uncertainty, traceable to the International System of Units (SI). acs.org
The availability of a this compound CRM, produced according to standards like ISO 17034 and ISO Guide 35, would be invaluable. sigmaaldrich.commdpi.comacs.org It would allow laboratories worldwide to calibrate their instruments and validate their analytical methods with confidence, ensuring the accuracy and comparability of pharmacokinetic and clinical data. semanticscholar.orgiaea.org This is particularly important for multi-center clinical trials or for establishing definitive quantitative methods.
Table 2: Key Parameters for a Certified Reference Material (CRM) Certificate
This table outlines the essential information that would be included on a certificate for a this compound CRM.
| Parameter | Specification Example |
| Certified Property | Mass Concentration |
| Certified Value | 100.0 µg/mL |
| Expanded Uncertainty | ± 0.5 µg/mL |
| Traceability | Stated traceability to SI units |
| Homogeneity | Confirmed (e.g., <2% between-unit variation) |
| Stability | Stable for 24 months at -20°C |
| Intended Use | Internal standard for quantification of tibolone |
Expanding the Use of this compound in Understanding Specific Biological Pathways beyond Current Scope (e.g., inflammation, neurological signaling in preclinical models)
Tibolone's biological activities are complex, with its metabolites exerting tissue-specific estrogenic, progestogenic, and androgenic effects. nih.govnih.gov While its use in treating menopausal symptoms and osteoporosis is known, research has uncovered its potential neuroprotective and anti-inflammatory properties. upol.czmdpi.comul.ieresearchgate.net Preclinical studies have shown that tibolone can reduce inflammation, oxidative stress, and apoptosis in models of spinal cord injury and traumatic brain injury. ul.ieresearchgate.net Furthermore, it shows promise in models of neurodegenerative diseases like Alzheimer's by reducing Aβ and tau pathology and modulating neuroinflammation. mdpi.comcsic.es
The precise quantification enabled by this compound is critical to advancing this research. Future preclinical studies can use this labeled standard to:
Correlate Metabolite Levels with Efficacy : Accurately measure the concentrations of tibolone and its specific metabolites (3α-OH, 3β-OH, Δ4-isomer) in targeted brain regions or inflamed tissues of animal models. This would help determine which metabolite is responsible for the observed neuroprotective or anti-inflammatory effects. ul.ie
Investigate Receptor Occupancy : By knowing the precise local concentration of each active metabolite, researchers can better model and understand its interaction with estrogen, androgen, and progesterone (B1679170) receptors in different tissues. ul.ie
Elucidate Mechanisms of Action : In studies exploring tibolone's effect on signaling pathways like Akt/GSK3β or its ability to reduce microglial activation, this compound ensures that the observed biological effects can be accurately correlated with a specific drug exposure level in the tissue of interest. upol.czresearchgate.net
By providing robust analytical data, this compound can help unravel the nuanced mechanisms behind tibolone's expanding therapeutic potential in neurological and inflammatory conditions. mdpi.com
Q & A
Q. What are the critical considerations for designing a stable isotope-labeled Tibolone-13C,d3 pharmacokinetic study in preclinical models?
Methodological Answer:
- Experimental Design : Use a crossover or parallel-group design to compare labeled vs. unlabeled Tibolone. Ensure proper dose calibration using mass spectrometry (e.g., LC-MS/MS) to account for isotopic purity variations .
- Sample Collection : Collect plasma/tissue samples at timepoints reflecting Tibolone’s known absorption peaks (e.g., 0.5–24 hours post-administration). Include negative controls to rule out matrix interference .
- Data Validation : Validate isotopic enrichment via isotopic ratio checks (e.g., comparing / ratios to theoretical values) and control for deuterium loss during sample preparation .
Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Tibolone-d6) to correct for recovery losses .
- Instrumentation : Optimize LC-MS/MS parameters (e.g., collision energy, dwell time) to distinguish this compound from endogenous analogs. Validate selectivity via spike-recovery experiments in at least three biological replicates .
- Calibration Curves : Prepare matrix-matched standards to account for ion suppression/enhancement. Include quality controls (QCs) at low, mid, and high concentrations to assess inter-day precision (±15% deviation) .
Q. What are the best practices for synthesizing this compound with high isotopic purity?
Methodological Answer:
- Synthetic Route : Use a multi-step synthesis with -labeled precursors (e.g., -acetone) and deuterated solvents (e.g., D2O) to minimize isotopic dilution. Monitor reaction progress via NMR or IR for intermediate verification .
- Purification : Employ preparative HPLC with a C18 column and confirm isotopic purity (>98%) using high-resolution mass spectrometry (HRMS). Document batch-to-batch variability in isotopic enrichment .
Advanced Research Questions
Q. How do isotopic labeling positions (13C^{13}\text{C}13C and d3d_3d3) influence Tibolone’s metabolic stability in hepatic microsomal assays?
Methodological Answer:
- Hypothesis Testing : Compare metabolic half-life () of this compound vs. unlabeled Tibolone in human liver microsomes (HLMs). Use CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify labeling effects on specific metabolic pathways .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate and . If discrepancies arise (e.g., slower metabolism in labeled compound), investigate isotopic mass effects on enzyme binding using molecular docking simulations .
Q. How should researchers address discrepancies in this compound stability data across different storage conditions?
Methodological Answer:
- Controlled Stability Studies : Test degradation under varied temperatures (−80°C, 4°C, 25°C), humidity (40–80% RH), and light exposure. Use ANOVA to identify significant degradation factors (p < 0.05) .
- Root-Cause Analysis : If instability occurs at 25°C, perform forced degradation studies (acid/base hydrolysis, oxidation) with UPLC-PDA to identify degradants. Cross-validate findings with peer labs to rule out methodological bias .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound receptor-binding assays?
Methodological Answer:
- Model Selection : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Compare Akaike Information Criterion (AIC) scores to determine the best-fit model .
- Outlier Handling : Apply Grubbs’ test to exclude outliers (>2 SD from mean). For conflicting results (e.g., biphasic curves), perform bootstrapping (1,000 iterations) to assess confidence intervals .
Methodological and Reporting Guidelines
Q. How can researchers align this compound study documentation with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
Methodological Answer:
- Metadata Standards : Use ISA-Tab format to document experimental variables (e.g., isotopic purity, storage conditions). Upload raw MS/MS spectra to repositories like MetaboLights .
- Reproducibility : Share detailed SOPs for synthesis and quantification, including instrument calibration logs and QC failure thresholds .
Q. What are the ethical considerations for using isotopic-labeled compounds in human-derived cell lines?
Methodological Answer:
- Risk Assessment : Conduct cytotoxicity assays (e.g., MTT) to confirm this compound does not alter cell viability beyond unlabeled Tibolone (±10% deviation).
- Ethical Reporting : Disclose isotopic labeling in informed consent forms for studies using human tissues, per Declaration of Helsinki guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
